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Burkholone

Cat. No.: B1264101
M. Wt: 269.4 g/mol
InChI Key: HROARYQHAQCVQN-BQYQJAHWSA-N
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Description

Overview of Bacterial Secondary Metabolites and Their Biosynthetic Diversity

Bacterial secondary metabolites are a significant source of compounds with valuable biological activities, including antibiotics, immunosuppressants, and anti-cancer agents. escholarship.orgbiorxiv.org Their biosynthesis involves complex enzymatic machinery encoded within BGCs. nih.gov These clusters often contain genes for modifying enzymes, transport proteins, and regulatory elements, in addition to the core biosynthetic enzymes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). nih.govnih.gov The modular nature of PKS and NRPS enzymes, in particular, contributes significantly to the structural diversity observed in these metabolites. nih.gov Genome sequencing efforts have revealed a vast, largely untapped potential for secondary metabolite production in bacteria, with many predicted BGCs remaining uncharacterized. escholarship.orgbiorxiv.org This highlights the significant biosynthetic diversity that exists within the bacterial kingdom.

The Burkholderia Genus as a Prominent Producer of Bioactive Natural Products

The genus Burkholderia is recognized as a significant source of diverse and bioactive natural products. cardiff.ac.ukresearchgate.netresearchgate.netplu.edu These bacteria are found in a wide range of environments, including soil, water, and in association with plants and animals, exhibiting versatile metabolic capabilities. plu.eduresearchgate.netasm.org The prominence of Burkholderia as a producer of natural products is directly linked to its genomic features. researchgate.netresearchgate.netplu.edu

Taxonomic Reclassification and Phylogenetic Relationships within Burkholderia sensu stricto

The taxonomy of the Burkholderia genus has undergone significant revision. Originally a broad grouping (Burkholderia sensu lato), phylogenetic and comparative genomic analyses have led to its division into several distinct genera. core.ac.ukencyclopedia.pubfrontiersin.orgnih.govfrontiersin.org The reclassification efforts, often based on multilocus sequence typing and whole-genome analyses, have delineated Burkholderia sensu stricto as a core group, separate from genera such as Paraburkholderia, Caballeronia, Robbsia, Mycetohabitans, and Trinickia. core.ac.ukencyclopedia.pubfrontiersin.orgnih.govfrontiersin.org Burkholderia sensu stricto typically includes species known for their clinical significance, such as members of the Burkholderia cepacia complex (Bcc) and Burkholderia pseudomallei. encyclopedia.pubresearchgate.netnih.gov Phylogenetic studies support a sister relationship between Burkholderia sensu stricto and the Caballeronia + Paraburkholderia clade. core.ac.ukfrontiersin.orgnih.gov

Genomic Capacity for Secondary Metabolite Biosynthesis in Burkholderia Strains

Burkholderia species are characterized by large, multireplicon genomes that are notably rich in biosynthetic gene clusters (BGCs) encoding for a wide variety of specialized metabolites. researchgate.netresearchgate.netplu.eduresearchgate.netresearchgate.netapsnet.orgnih.gov Studies have shown that a considerable portion of the Burkholderia genome is dedicated to secondary metabolite biosynthesis, sometimes exceeding 10% of the genome size. researchgate.net The number of BGCs per Burkholderia genome can range significantly, with an average often cited around 16, but with considerable variation between strains and species. researchgate.netnih.gov This high genomic capacity translates into the production of diverse classes of natural products, including polyketides, non-ribosomal peptides, polyynes, and nitrogen-containing heterocycles, among others. researchgate.netresearchgate.netapsnet.orgresearchgate.net Genome mining techniques have been instrumental in uncovering the extensive biosynthetic potential within Burkholderia strains. cardiff.ac.ukresearchgate.netnih.gov

Data on the average number of BGCs per genome in Burkholderia and related genera highlights the genus's significant potential:

GenusAverage BGCs per GenomeRange of BGCs per Genome
Burkholderia~167-25
Mycetohabitans(High proportion of genome dedicated to BGCs)-
Other genera (Paraburkholderia, Caballeronia, Robbsia, Trinickia, Pararobbsia)Lower than Burkholderia-

Classification and Chemical Significance of Alkyl-4-quinolones (AQs) and 4-Hydroxy-3-Methyl-2-Alkylquinolones (HMAQs)

Alkyl-4-quinolones (AQs) represent a significant class of secondary metabolites produced by bacteria, notably by members of the Pseudomonas and Burkholderia genera. mdpi.comnih.govresearchgate.netnih.gov These compounds are characterized by a 4-quinolone core structure typically substituted with an alkyl chain at the C-2 position. mdpi.comresearchgate.net Within the broader class of AQs, 4-Hydroxy-3-Methyl-2-Alkylquinolones (HMAQs) constitute a specific group produced by Burkholderia species. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.org Burkholone, for example, has been identified as a 4-quinolone derivative, specifically (E)-3-methyl-2-(2-octenyl)-4-quinolone, isolated from a Burkholderia species. nih.gov This places this compound within the structural context of methylated alkyl-4-quinolones.

Structural Distinctions within the Quinolone Class

The core structure of AQs is the 4-quinolone scaffold. mdpi.comresearchgate.netwikipedia.org This bicyclic aromatic compound can exist in tautomeric equilibrium with its 4-hydroxyquinoline (B1666331) form. wikipedia.orguni-konstanz.de AQs are primarily substituted at the C-2 position with alkyl chains, which can vary in length and can be saturated or unsaturated. mdpi.com HMAQs, as produced by Burkholderia, are distinguished from other AQs, particularly those from Pseudomonas, by the presence of a methyl group at the C-3 position of the quinolone core and often feature unsaturated alkyl side chains at the C-2 position. researchgate.netfrontiersin.orgfrontiersin.org This methylation at the C-3 position is a key structural feature differentiating HMAQs from the classical Pseudomonas AQs.

A simplified representation of the core structures:

4-Quinolone Core: A bicyclic structure with a nitrogen at position 1 and a ketone at position 4. wikipedia.org

Alkyl-4-quinolones (AQs): 4-quinolone core with an alkyl substituent, commonly at C-2. mdpi.comresearchgate.net

4-Hydroxy-3-Methyl-2-Alkylquinolones (HMAQs): 4-quinolone core with a hydroxyl at C-4, a methyl at C-3, and an alkyl (often unsaturated) at C-2. researchgate.netfrontiersin.orgfrontiersin.org

This compound, with its structure as (E)-3-methyl-2-(2-octenyl)-4-quinolone, fits the description of an HMAQ due to the methyl group at the 3-position and the unsaturated alkyl chain at the 2-position. nih.gov

Historical Context of this compound Discovery within the Burkholderia Chemical Landscape

The history of bacterial alkyl-4-quinolones dates back to the 1940s with the isolation of compounds exhibiting antibiotic properties from Pseudomonas aeruginosa. mdpi.comd-nb.info Over the years, research revealed the multifunctional roles of these quinolones, extending beyond antimicrobial activity to include iron chelation and roles as autoinducers in quorum sensing. beilstein-journals.orgmdpi.comd-nb.info

Within the context of Burkholderia, the exploration of natural products has led to the discovery of numerous bioactive molecules. researchgate.netmdpi.combeilstein-journals.org The recognition of quinolone production by Burkholderia species became more prominent as analytical techniques advanced. The first reported HMAQ congener, named this compound, was identified in the culture broth of the environmental strain Burkholderia sp. QN15488. frontiersin.orgfrontiersin.org This discovery was reported in 2007 by Mori and colleagues during a screening program for new inhibitors of IGF-I signaling. frontiersin.orgnih.govnih.gov

This compound was characterized as a new cytotoxic antibiotic. nih.gov Its structure was determined through a series of NMR analyses to be (E)-3-methyl-2-(2-octenyl)-4-quinolone. researchgate.netnih.gov This structure places this compound within the HMAQ family, featuring the characteristic 3-methyl group and an unsaturated alkyl chain at the C-2 position. researchgate.netresearchgate.net

The discovery of this compound contributed to the growing understanding of the diversity of quinolone metabolites produced by Burkholderia. Subsequent studies have described the production of numerous other HMAQ congeners in various Burkholderia species, including B. pseudomallei, B. thailandensis, and B. ambifaria. researchgate.netfrontiersin.orgfrontiersin.org The identification of the hmqABCDEFG operon, homologous to the pqsABCDE system in P. aeruginosa, provided genetic evidence for the biosynthesis of HMAQs in Burkholderia. nih.govfrontiersin.orgnih.gov

Research findings have detailed the structural characteristics of this compound. For instance, NMR analysis, including ¹H and ¹³C NMR, COSY, HSQC, and HMBC spectra, were crucial in elucidating its structure, confirming the presence of aromatic and olefinic methines, aliphatic methylenes, and a methyl group, along with a carbonyl and quaternary aromatic carbons. beilstein-journals.orgd-nb.info The (E) geometry of the double bond in the octenyl chain was supported by spectroscopic data, including the chemical shift value of the allylic carbon. beilstein-journals.orgd-nb.info

The discovery of this compound highlighted the potential of Burkholderia species as sources of novel bioactive compounds and spurred further investigation into the structural diversity and biological roles of HMAQs within the Burkholderia chemical landscape. researchgate.netmdpi.combeilstein-journals.orgasm.org

Here is a table summarizing key information about this compound:

PropertyValueSource(s)
Producing OrganismBurkholderia sp. QN15488 frontiersin.orgfrontiersin.orgnih.gov
Chemical Name(E)-3-methyl-2-(2-octenyl)-4-quinolone researchgate.netnih.gov
Compound Class4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ) researchgate.netfrontiersin.org
Biological ActivityCytotoxic against IGF-I dependent cells mdpi.comresearchgate.netnih.gov
IC₅₀ (32D/GR15 cells in IGF-I medium)160 nM nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO B1264101 Burkholone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

3-methyl-2-[(E)-oct-2-enyl]-1H-quinolin-4-one

InChI

InChI=1S/C18H23NO/c1-3-4-5-6-7-8-12-16-14(2)18(20)15-11-9-10-13-17(15)19-16/h7-11,13H,3-6,12H2,1-2H3,(H,19,20)/b8-7+

InChI Key

HROARYQHAQCVQN-BQYQJAHWSA-N

Isomeric SMILES

CCCCC/C=C/CC1=C(C(=O)C2=CC=CC=C2N1)C

Canonical SMILES

CCCCCC=CCC1=C(C(=O)C2=CC=CC=C2N1)C

Synonyms

3-methyl-2-(2-octenyl)-4-quinolone
burkholone

Origin of Product

United States

Discovery and Isolation of Burkholone from Microbial Sources

Specific Environmental Isolates (e.g., Burkholderia sp. QN15488)

Burkholderia sp. QN15488 is a key environmental strain from which burkholone was first identified and isolated. nih.govnih.govresearchgate.net This highlights the importance of exploring diverse environmental microbial sources for the discovery of novel compounds. The structure of this compound was determined to be (E)-3-methyl-2-(2-octenyl)-4-quinolone through various analyses, including NMR. nih.govresearchgate.net

Distribution and Heterogeneity of HMAQ Production among Burkholderia cepacia Complex Species

The production of HMAQs is not uniform across the Burkholderia cepacia complex (Bcc). Research has indicated that the presence of the hmqABCDEFG operon, which encodes enzymes involved in HMAQ biosynthesis, is heterogeneously distributed among Bcc species. nih.govnih.govbiorxiv.orgasm.org This operon is found in approximately one-third of Bcc strains, with considerable variability between and within species. nih.govnih.govbiorxiv.orgasm.org

Studies investigating the distribution of the hmqABCDEFG operon in a collection of Bcc strains (both clinical and environmental isolates) have confirmed its uneven distribution. nih.govnih.govbiorxiv.orgasm.org Among the strains possessing this operon, a significant percentage produce detectable levels of HMAQs. nih.govnih.govbiorxiv.orgasm.orgresearchgate.net Interestingly, the hmqABCDEFG operon appears to be more prevalent among environmental isolates, particularly in plant root environment species like Burkholderia ambifaria and Burkholderia cepacia, compared to species commonly isolated from individuals with cystic fibrosis, such as Burkholderia cenocepacia and Burkholderia multivorans. nih.govnih.govbiorxiv.orgasm.org This suggests a potential role for the Hmq system in niche adaptation. nih.govnih.govbiorxiv.orgasm.org

The production of HMAQs among Bcc strains carrying the hmqABCDEFG operon shows variability between environmental and clinical isolates. For instance, one study found that 92% of environmental isolates and 82% of clinically isolated Bcc strains with the operon produced detectable levels of HMAQs in at least one tested culture condition. nih.govnih.govasm.org Another study reported that 90% of environmental isolates and 68% of clinical isolates with the operon produced detectable HMAQs when cultured in TSB medium. biorxiv.orgresearchgate.net

The main HMAQs produced by Burkholderia species often differ from those produced by Pseudomonas aeruginosa by the presence of a methyl group at the 3' position and the predominance of an unsaturated alkyl side chain. nih.govbiorxiv.orgasm.org this compound itself is described as HMAQ-C8:2', indicating an eight-carbon alkyl chain with two double bonds and a methyl group at the 3' position. asm.org

Here is a summary of HMAQ production among Bcc strains with the hmqABCDEFG operon based on research findings:

Isolate TypePercentage Producing Detectable HMAQs (Study 1)Percentage Producing Detectable HMAQs (Study 2, TSB medium)
Environmental92% nih.govnih.govasm.org90% biorxiv.orgresearchgate.net
Clinical82% nih.govnih.govasm.org68% biorxiv.orgresearchgate.net

It is important to note that some strains carrying the hmqABCDEFG operon may not produce detectable levels of HMAQs under certain culture conditions, which could be attributed to a lack of expression of key genes like hmqA. nih.govnih.govbiorxiv.org

Structural Elucidation of Burkholone and Analogous Hmaq Congeners

Advanced Spectroscopic Techniques for Definitive Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool in natural product structure elucidation, offering detailed information about the hydrogen and carbon frameworks of a molecule nih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning resonances and establishing connectivity.

One-dimensional NMR experiments, such as 1H NMR and 13C NMR, provide fundamental information about the types and environments of hydrogen and carbon atoms within the molecule nih.gov. 1H NMR spectra reveal the number of distinct hydrogen environments, their relative integrations (indicating the number of protons in each environment), and their splitting patterns (providing information about neighboring protons) nih.gov. For Burkholone and its congeners, 1H NMR is used to identify aromatic protons, olefinic protons, and the various methylene (B1212753) and methyl protons in the alkyl chain d-nb.infobeilstein-journals.orgnih.gov. For instance, 1H NMR data for (E)-2-(non-2-en-1-yl)quinolin-4(1H)-one (a congener) in CDCl3 shows characteristic resonances in the downfield region corresponding to aromatic protons d-nb.infobeilstein-journals.org.

13C NMR spectroscopy provides information about the carbon skeleton, showing a signal for each distinct carbon environment d-nb.infonih.govbeilstein-journals.org. Analysis of 13C NMR spectra helps identify different types of carbon atoms, including aromatic, olefinic, aliphatic, and carbonyl carbons d-nb.infobeilstein-journals.org. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with 13C NMR to determine the number of protons attached to each carbon (CH, CH2, CH3, or quaternary carbon) nih.gov. Analysis of 13C NMR and DEPT data for HMAQ compounds allows for the assignment of carbon signals to specific positions within the quinolone core and the alkyl chain nih.gov.

Table 1: Representative 1H NMR Data for an HMAQ Congener (Example based on available data) d-nb.infobeilstein-journals.org

PositionδH (ppm)Multiplicity
Aromatic H58.34
Aromatic H67.57
Aromatic H77.32
Aromatic H87.26
Olefinic H105.79
Olefinic H115.54
H36.18
CH2 (C9)3.37
CH3 (terminal)0.89
Other CH21.23 - 1.48

Table 2: Representative 13C NMR Data for an HMAQ Congener (Example based on available data) d-nb.infobeilstein-journals.org

PositionδC (ppm)Carbon Type (from DEPT)
C4 (Carbonyl)179.0Quaternary
C2149.9Quaternary
C8a139.4Quaternary
C4a125.3Quaternary
C5126.3CH
C6131.9CH
C7123.6CH
C8116.8CH
C3109.5CH
C10137.7CH
C11123.0CH
C937.4CH2
C1232.5CH2
Terminal CH314.1CH3
Other CH222.6 - 31.7CH2

Two-dimensional NMR experiments provide crucial connectivity information that is essential for assembling the fragments identified by 1D NMR into a complete structure nih.gov. COSY (Correlation Spectroscopy) reveals correlations between coupled protons, helping to establish proton-proton connectivity networks within the molecule d-nb.infobeilstein-journals.org. HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Coherence) experiments show correlations between protons and the carbons to which they are directly attached, facilitating the assignment of proton and carbon signals to specific CH, CH2, and CH3 groups d-nb.infobeilstein-journals.orgnih.gov. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal correlations between protons and carbons that are separated by two or three bonds, providing information about long-range connectivity and helping to connect different parts of the molecule, including quaternary carbons d-nb.infobeilstein-journals.orgnih.gov.

For this compound and its HMAQ congeners, COSY correlations help trace the connectivity within the alkyl chain and the aromatic ring system d-nb.infobeilstein-journals.org. HMQC/HSQC data confirm the assignments of protons to their directly bonded carbons d-nb.infobeilstein-journals.orgnih.gov. HMBC correlations are particularly valuable for establishing the attachment of the alkyl chain to the quinolone core and for confirming the positions of quaternary carbons d-nb.infobeilstein-journals.orgnih.gov. For example, an HMBC correlation from H3 to C9 supports the attachment of the alkyl group at the C2 position of the quinolone core d-nb.infobeilstein-journals.org. HMBC correlations also help confirm the positions of the carbonyl carbon (C4) and the aromatic quaternary carbons beilstein-journals.orgnih.gov. The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon resonances and the determination of the molecular structure nih.gov.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for determining its molecular formula and structural subunits nih.gov.

Electron Ionization Mass Spectrometry (EI-MS) is a common technique that involves bombarding the analyte with electrons, causing ionization and fragmentation spectroscopyonline.com. The resulting mass spectrum shows a molecular ion peak (M•+) corresponding to the molecular weight of the compound, as well as fragment ion peaks that provide structural information spectroscopyonline.com. While the provided search results primarily highlight HRMS and ESITOFMS for this compound and its congeners, EI-MS can be a valuable tool for fragmentation analysis, helping to identify characteristic substructures based on known fragmentation pathways of similar compounds. However, specific detailed EI-MS data for this compound was not prominently featured in the search results.

High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS), is crucial for determining the exact molecular weight of a compound mdpi.com. This precise mass measurement allows for the calculation of the elemental composition (molecular formula) of the analyte mdpi.com. For this compound and its HMAQ congeners, HRMS measurements provide the molecular formula, which is a fundamental piece of information for structural elucidation d-nb.infobeilstein-journals.org. For example, the molecular formula of one congener was established as C18H23NO based on HRESITOFMS data d-nb.infobeilstein-journals.org. HRMS is often coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures and identify individual components nih.govnih.govbiorxiv.org.

Table 3: Representative HRMS Data for an HMAQ Congener (Example based on available data) d-nb.infobeilstein-journals.org

Ionm/z (measured)Molecular FormulaΔ (mmu)
[M + H]+270.1855C18H23NO+0.3

The combination of detailed NMR data (1D and 2D) and accurate mass information from HRMS allows for the confident determination of the structure of this compound and its analogous HMAQ congeners. The spectroscopic data provides the framework and connectivity, while the mass data confirms the elemental composition, leading to an unambiguous structural assignment.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) has been a crucial technique in the structural elucidation of this compound and analogous HMAQ congeners. ESI-MS is effective for analyzing polar and high molecular weight compounds, producing ions with multiple charges, which facilitates the analysis of large molecules. nih.govpremierbiosoft.com This technique provides information about the molecular weight of the compound through the detection of protonated or deprotonated molecular ions, such as [M + H]+ or [M - H]-. d-nb.infonih.govresearchgate.net High-resolution ESI-TOFMS measurements, for instance, were used to establish the molecular formula of related compounds by providing accurate mass-to-charge ratio (m/z) values for the molecular ions. d-nb.inforesearchgate.net ESI-MS/MS, or tandem mass spectrometry, further aids in structural determination by generating characteristic fragmentation patterns of the ionized molecule, providing insights into the connectivity of atoms and the presence of specific substructures. premierbiosoft.comresearchgate.netaocs.org

Complementary Spectroscopic Methods (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy)

Complementary spectroscopic methods, such as Fourier-Transform Infrared (FTIR) spectroscopy, contribute to the structural characterization of this compound and its analogs by identifying key functional groups present in the molecule. d-nb.infoaimspress.com FTIR spectroscopy measures the absorption of infrared radiation by the compound, providing a spectrum with characteristic bands corresponding to the vibrational modes of different chemical bonds. aimspress.comnih.govmdpi.com While specific FTIR data for this compound was not extensively detailed in the search results, FTIR is a standard technique used to confirm the presence of functional groups like carbonyl (C=O), hydroxyl (O-H), and carbon-carbon double bonds (C=C) within the quinolone core and the alkyl side chain. mdpi.com UV spectroscopy has also been used, with characteristic peak splitting in the 340–320 nm region indicating a 4-quinolone substructure. d-nb.info

Unambiguous Characterization of (E)-3-Methyl-2-(octenyl)-4-quinolone Moiety

The unambiguous characterization of the (E)-3-methyl-2-(octenyl)-4-quinolone moiety, the core structure of this compound, has been primarily achieved through extensive Nuclear Magnetic Resonance (NMR) spectroscopy analysis. nih.gov One-dimensional (1D) 1H and 13C NMR spectra provide detailed information about the types of protons and carbons present and their chemical environments. d-nb.inforesearchgate.netnih.gov Analysis of chemical shifts (δ), multiplicities, and coupling constants in 1H NMR helps in assigning protons to specific positions within the molecule. d-nb.infonih.gov 13C NMR data confirms the carbon skeleton and identifies different types of carbon atoms, including aromatic, olefinic, aliphatic, and carbonyl carbons. d-nb.inforesearchgate.netnih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity between atoms and confirming the structural assignments. d-nb.infonih.govbeilstein-journals.org COSY reveals correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. d-nb.infonih.govbeilstein-journals.org HMBC provides information about long-range correlations between protons and carbons across two or three bonds, which is crucial for piecing together the different parts of the molecule, including the attachment of the octenyl side chain to the quinolone core. nih.govbeilstein-journals.org

Confirming the (E) configuration of the double bond in the octenyl side chain is a critical aspect of the structural characterization. This has been supported by the absence of NOESY correlations between the olefinic protons and by the chemical shift value of the allylic carbon, which is characteristic of an E-isomer. beilstein-journals.org

Elucidation of Structural Relationships within the 4-Hydroxy-3-Methyl-2-Alkylquinolone (HMAQ) Family

This compound is classified within the 4-hydroxy-3-methyl-2-alkylquinolone (HMAQ) family, a group of alkaloids produced by Burkholderia species. nih.govmdpi.comresearchgate.netfrontiersin.org The structural relationships within this family are defined by the conserved 4-hydroxy-3-methylquinolone core and variations in the length and saturation of the alkyl or alkenyl side chain at the C-2 position. nih.govfrontiersin.orgmdpi.com this compound specifically features an (E)-2-(octenyl) side chain. nih.govmdpi.comresearchgate.net

Other HMAQ congeners produced by Burkholderia include those with different alkyl chain lengths, such as a seven-carbon alkyl chain (HMAQ-7) with a trans alkenyl group. nih.gov The presence of a methyl group at the C-3 position and an alkyl or alkenyl chain at the C-2 position are defining features of this family, distinguishing them from other bacterial quinolones like the 4-hydroxy-2-alkylquinolones (HAQs) produced by Pseudomonas aeruginosa, which typically lack the C-3 methylation. frontiersin.orgmdpi.com The biosynthesis of HMAQs in Burkholderia involves specific genes (the hmq system) that are homologous to the Pseudomonas quinolone signal (PQS) system in P. aeruginosa, although the hmq system leads to the production of methylated HMAQs instead of PQS molecules. frontiersin.org

Stereochemical Investigations of this compound Isomers

Stereochemical investigations of this compound isomers primarily focus on the geometry of the double bond in the octenyl side chain and the potential for chiral centers. While the quinolone core itself is planar, the alkenyl side chain introduces the possibility of cis (Z) or trans (E) isomers at the double bond. beilstein-journals.orgsydney.edu.au As discussed in Section 3.2, NMR techniques, particularly NOESY and the analysis of allylic carbon chemical shifts, have been used to determine the (E) configuration of the double bond in the naturally occurring this compound. beilstein-journals.org

Although the outline mentions stereochemical investigations of this compound isomers, the primary focus in the provided search results is on confirming the (E) configuration of the double bond in the isolated compound. The presence of chiral centers in this compound would depend on the specific structure of the octenyl side chain beyond the double bond. If the side chain contained a carbon atom bonded to four different groups, it would be a stereogenic center, leading to enantiomers. sydney.edu.au However, the provided information primarily describes the (E)-3-methyl-2-(octenyl)-4-quinolone structure, and further details on potential chiral centers or the isolation and characterization of other stereoisomers were not prominently featured in the search results.

Biosynthetic Pathways and Genetic Determinants of Burkholone Production

Comparative Genomic Analysis of Alkyl-4-quinolone Biosynthesis in Burkholderia and Pseudomonas aeruginosa

The production of burkholone and other related 4-hydroxy-3-methyl-2-alkylquinolines (HMAQs) in certain Burkholderia species is orchestrated by a dedicated gene cluster, hmqABCDEFG. nih.gov Genomic analysis reveals a significant evolutionary relationship between this system and the well-characterized pqs (Pseudomonas quinolone signal) system in Pseudomonas aeruginosa, which is responsible for synthesizing 4-hydroxy-2-alkylquinolines (HAQs). nih.govresearchgate.net Despite their similarities, key genetic differences dictate the distinct chemical structures of their final products.

The core biosynthetic machinery for alkyl-quinolone production shows clear homology between Burkholderia and Pseudomonas aeruginosa. The hmqABCDE genes within the Burkholderia hmq operon are homologous to the pqsABCDE operon in P. aeruginosa. researchgate.net In P. aeruginosa, the pqsA-D enzymes are responsible for synthesizing 4-hydroxyalkyl quinolines. frontiersin.org The PqsR transcriptional regulator controls the expression of the pqsABCDE-phnAB operon, creating an autoinduction loop upon binding to HAQs like 4-hydroxy-2-heptylquinoline (HHQ). frontiersin.org

A similar system exists in Burkholderia, where strains have been found to produce HHQ and possess homologs of the pqsABCDE genes. nih.gov The analogous function of these core genes underlines a shared biosynthetic pathway for the quinolone backbone. The presence of these homologous operons in such evolutionarily distant genera has led to suggestions of a potential horizontal gene transfer event in their evolutionary history. inrs.ca

Gene in Burkholderia hmq OperonHomologous Gene in P. aeruginosa pqs OperonFunction in Quinolone Biosynthesis
hmqApqsAAnthranilate activation
hmqBpqsBCondensation with fatty acid precursor
hmqCpqsCCondensation with fatty acid precursor
hmqDpqsDCondensation with fatty acid precursor
hmqEpqsEEffector protein, potential hydrolase activity
hmqFNoneIntroduces unsaturation in the alkyl chain
hmqGNoneCatalyzes methylation at the C3 position

Despite the core homology, the Burkholderia hmq operon possesses distinctive features that lead to the production of HMAQs instead of the PQS molecule characteristic of P. aeruginosa. The most significant difference is the presence of two additional genes, hmqF and hmqG, within the hmqABCDEFG operon. nih.gov These genes are absent in the pqs operon and are responsible for the unique structural modifications of HMAQs: alkyl chain unsaturation and methylation, respectively. nih.gov

Furthermore, Burkholderia species typically lack a homolog of the pqsH gene. nih.gov In P. aeruginosa, PqsH is a monooxygenase that converts HHQ into the potent signaling molecule 3,4-dihydroxy-2-heptylquinoline (PQS). nih.gov The absence of a PqsH equivalent in Burkholderia explains why these bacteria produce methylated HMAQs but not PQS. nih.gov Some Burkholderia strains, such as B. thailandensis, do possess hmqL, a homolog of pqsL. nih.gov PqsL is a monooxygenase involved in producing N-oxide derivatives, and similarly, HmqL allows for the generation of N-oxide HMAQs. nih.govnih.gov

The genomic context of Burkholderia is also distinct, characterized by large, multi-replicon genomes and high plasticity, which may facilitate the acquisition and integration of biosynthetic gene clusters like the hmq operon. mdpi.com

Enzymatic Mechanisms and Key Biosynthetic Steps in this compound Formation

The synthesis of this compound is a multi-step enzymatic process starting from precursors derived from primary metabolism. The unique structure of this compound, particularly its methylated quinolone ring and unsaturated alkyl side chain, is the result of specific enzymatic activities encoded by the hmq operon.

The enzyme HmqF is directly responsible for introducing a double bond into the alkyl side chain of the HMAQ molecule. nih.gov This enzymatic step is a key branching point from the HAQ synthesis pathway in P. aeruginosa and contributes to the diversity of HMAQ congeners produced by Burkholderia. This compound itself is known as HMAQ-C8:2', indicating an eight-carbon chain with unsaturation at the 2' position. nih.gov The action of HmqF creates this specific structural feature.

The methylation at the C3 position of the quinolone ring is a defining characteristic of HMAQs, including this compound. This reaction is catalyzed by the enzyme HmqG. nih.gov HmqG functions as a methyltransferase, an enzyme that transfers a methyl group from a donor molecule, such as S-adenosylmethionine, to its substrate. nih.govnih.gov This methylation event is crucial for the identity and likely the biological activity of the resulting HMAQ molecules.

The biosynthesis of the quinolone core of this compound begins with precursors from the host's central metabolism. The hmqA-G gene cluster encodes the enzymes that generate HMAQs from anthranilic acid (also known as 2-aminobenzoic acid) and β-keto fatty acids. nih.gov Anthranilic acid serves as the foundational building block for the aromatic quinolone ring system. In P. aeruginosa, the biosynthesis is initiated by PqsA, which activates anthranilate. A similar mechanism is presumed for HmqA in Burkholderia. This activated precursor is then condensed with a β-keto fatty acid, a reaction mediated by HmqB, HmqC, and HmqD, to form the initial alkyl-quinolone structure, which is subsequently modified by HmqF and HmqG to yield the final HMAQ products. researchgate.netnih.gov

Regulatory Mechanisms Governing this compound Biosynthesis

The production of this compound and related 4-hydroxy-3-methyl-2-alkylquinolines (HMAQs) in Burkholderia species is a tightly regulated process, governed by a complex interplay of genetic and environmental signals. The bacterium integrates information about its population density and surrounding nutritional status to control the expression of the biosynthetic gene cluster responsible for this compound synthesis. This regulation ensures that the production of these secondary metabolites occurs under conditions where they are most likely to be beneficial for the organism's survival and competitiveness.

Transcriptional Control and Quorum Sensing System Involvement (e.g., Hmq system autoregulation)

The primary level of control over this compound production occurs at the transcriptional level, directly linked to the expression of the hmqABCDEFG operon. This expression is intricately connected with the bacterium's cell-to-cell communication network, known as quorum sensing (QS).

In many Burkholderia species, a canonical LuxI/LuxR-type QS system, the CepI/CepR system, plays a pivotal role. nih.gov The system functions through the production of N-acyl-homoserine lactone (AHL) signaling molecules by the synthase CepI. As the bacterial population grows, AHLs accumulate in the environment. mdpi.com Upon reaching a critical threshold concentration, these AHLs bind to and activate the transcriptional regulator CepR. bohrium.comnih.gov

The activated CepR-AHL complex then directly or indirectly initiates the transcription of various target genes, including the hmq operon. nih.gov This population-density-dependent activation ensures that this compound and other HMAQs are produced concertedly by the entire community, maximizing their effect. nih.gov While the Hmq system is controlled by QS, it is not considered a standalone QS system itself, as it does not appear to have its own specific signaling molecule and cognate receptor that regulate a wide array of genes in response to cell density. Instead, it is a system that is closely integrated with and regulated by the primary AHL-based QS network. nih.gov

A notable feature of this regulatory circuit is a feedback mechanism that constitutes a form of autoregulation. Research has shown that the products of the hmq operon, including this compound, can in turn inhibit the AHL-based QS system. nih.gov This creates a complex regulatory loop where the QS system activates HMAQ production, and the resulting HMAQs modulate the activity of the QS system. This interplay allows the bacterium to fine-tune the expression of a wide range of QS-dependent genes, which are often involved in virulence and biofilm formation. nih.govbohrium.com

Table 1: Key Regulatory Components in this compound Biosynthesis

Component Type Function
hmqABCDEFG Gene Cluster / Operon Encodes the biosynthetic enzymes required for HMAQ (this compound) synthesis.
CepI Quorum Sensing Synthase Produces N-acyl-homoserine lactone (AHL) signaling molecules.
CepR Transcriptional Regulator Binds to AHLs at high cell density and activates the expression of target genes, including the hmq operon.

Environmental and Nutritional Influences on Metabolite Production

The biosynthesis of this compound is not only dependent on population density but is also significantly influenced by the surrounding environmental and nutritional conditions. Bacteria have evolved to produce secondary metabolites, which are often metabolically expensive, only when conditions are appropriate, such as during periods of nutrient stress or competition. nih.gov

Nutrient Limitation: A common trigger for secondary metabolite production in bacteria is the limitation of essential nutrients in the presence of an excess carbon source. nih.gov For Burkholderia species, the limitation of key nutrients such as nitrogen or phosphorus has been shown to induce the production of other storage compounds and secondary metabolites. researchgate.netnasa.gov This metabolic shift is a survival strategy, redirecting resources from rapid growth towards the synthesis of compounds that may confer a competitive advantage or aid in stress tolerance. While direct dose-response studies on this compound are limited, this general principle is well-established for secondary metabolism in the genus. nih.govnasa.gov

Iron Availability: Iron is a critical micronutrient for almost all bacteria, but it is sparingly available in many environments, including within a host organism. researchgate.net Consequently, bacteria like Burkholderia have developed sophisticated mechanisms for iron acquisition, such as the production of high-affinity iron-chelating molecules called siderophores. frontiersin.orgnih.gov The regulation of these iron acquisition systems is often linked to the production of other secondary metabolites. For instance, in the closely related bacterium Pseudomonas aeruginosa, the production of quinolone signals is influenced by iron availability. Studies have shown that Burkholderia species actively compete for iron, and the expression of iron-regulated genes is a key aspect of their interaction with other microbes. It is suggested that the production of metabolites like those from the hmq gene cluster is important for survival under nutrient (iron) limitation. nih.gov Thus, iron concentration in the environment serves as a crucial signal that can modulate this compound biosynthesis. nih.gov

Table 2: Environmental and Nutritional Factors Influencing this compound Production

Factor Influence
Nutrient Limitation Generally, the limitation of essential nutrients like nitrogen and phosphorus can trigger a shift to secondary metabolism, favoring the production of compounds like this compound.
Iron Concentration Iron availability is a key regulatory signal. Iron-limiting conditions, which are common in natural and host environments, are linked to the expression of survival-related gene clusters, including those for secondary metabolites.
Temperature Affects enzyme activity and regulatory networks. Production of this compound is likely optimal within a specific temperature range that supports the bacterium's metabolic functions.

| pH | Influences protein function and nutrient availability. The biosynthesis is expected to be favored within a pH range that is optimal for the growth and metabolic stability of the producing Burkholderia strain. |

Synthetic Methodologies for Burkholone and Its Structural Analogues

Total Synthesis Approaches for the 4-Quinolone Scaffold

The construction of the bicyclic 4-quinolone core is a critical step in the total synthesis of burkholone. Both classical and modern synthetic methodologies have been employed to achieve this, offering various advantages in terms of efficiency, substrate scope, and reaction conditions.

Classic Condensation Reactions (e.g., Conrad-Limpach Synthesis)

The Conrad-Limpach synthesis, a long-established method dating back to 1887, remains a valuable tool for the construction of 4-hydroxyquinolines, which exist in tautomeric equilibrium with the desired 4-quinolone form. rsc.orgacs.org This reaction typically involves the condensation of an aniline (B41778) with a β-ketoester. rsc.orgacs.org The process proceeds through the formation of a Schiff base intermediate, which then undergoes a thermal cyclization to yield the 4-hydroxyquinoline (B1666331) product. rsc.org

The reaction mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, leading to a tetrahedral intermediate. Subsequent protonation and dehydration steps form a Schiff base. This intermediate can then undergo keto-enol tautomerization before a high-temperature electrocyclic ring closure, which is often the rate-determining step, to form the quinolone ring. rsc.org The final step involves tautomerization to the more stable 4-hydroxyquinoline form. rsc.org In the context of this compound synthesis, this approach has been successfully utilized to prepare the core quinolone scaffold of related 4-hydroxy-3-methyl-2-alkenylquinolones (HMAQs). researchgate.net

ReagentsConditionsProduct
AnilineHigh Temperature (~250 °C)4-Hydroxyquinoline
β-ketoesterInert Solvent

Modern Catalytic Strategies for Quinolone Ring Formation

In recent years, modern catalytic methods have emerged as powerful alternatives to classical condensation reactions for the synthesis of 4-quinolones. These strategies often offer milder reaction conditions, greater functional group tolerance, and improved yields. Transition metal catalysis, in particular, has been extensively explored.

Palladium-Catalyzed Reactions: Palladium catalysts have been instrumental in the development of novel routes to 4-quinolones. nih.gov One common approach involves the carbonylative Sonogashira coupling of 2-iodoanilines with terminal alkynes in the presence of carbon monoxide, followed by cyclization. nih.gov This method allows for the direct incorporation of substituents at the 2- and 3-positions of the quinolone ring.

Copper-Catalyzed Reactions: Copper-catalyzed methods provide an efficient means for the synthesis of 4-quinolones from readily available starting materials. acs.orgorganic-chemistry.orgrsc.orgnih.gov For instance, the intermolecular cyclization of anilines and alkynes catalyzed by a copper salt offers a direct route to the quinolone core. acs.orgnih.gov These reactions are often characterized by their mild conditions and broad substrate scope. acs.orgnih.gov

Gold- and Rhodium-Catalyzed Reactions: Gold and rhodium catalysts have also been employed in the synthesis of 4-quinolones. rsc.orgresearchgate.netnih.govrsc.orgacs.orgresearchgate.net Gold-catalyzed cyclization of 1-(2′-azidoaryl) propynols, for example, proceeds under mild conditions to afford polysubstituted 4-quinolones. rsc.org Rhodium-catalyzed C-H activation and amidation of enaminones represents another innovative approach to construct the quinolone scaffold. acs.org

CatalystStarting MaterialsKey Features
Palladium2-Iodoanilines, Alkynes, COCarbonylative cyclization
CopperAnilines, AlkynesMild conditions, high functional group tolerance
Gold1-(2′-Azidoaryl) propynolsMild conditions
RhodiumEnaminonesC-H activation/amidation

Stereoselective Synthesis of the (E)-2-Alkenyl Side Chain

A key structural feature of this compound is the presence of an (E)-2-alkenyl side chain. The stereoselective construction of this moiety is crucial for retaining the biological activity of the molecule.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. researchgate.net This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate is particularly well-suited for creating the bond between the C2 position of the quinolone core and the alkenyl side chain. In the synthesis of this compound analogues, the Suzuki-Miyaura coupling has been successfully employed to introduce the (E)-2-alkenyl chain with good control over the double bond geometry. researchgate.net

Control of Double Bond Stereochemistry

Achieving the desired (E)-stereochemistry of the double bond in the side chain is a critical aspect of this compound synthesis. While the Suzuki-Miyaura coupling can often proceed with retention of the alkene stereochemistry from the starting vinylboronate, other olefination reactions are also commonly used to establish this feature with high stereoselectivity.

The Horner-Wadsworth-Emmons (HWE) reaction is a well-established method for the synthesis of (E)-alkenes. wikipedia.orgorganic-chemistry.orgorganicchemistrydata.org This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. The thermodynamic stability of the (E)-alkene product typically drives the reaction to favor its formation. wikipedia.org

The Julia olefination and its variants, such as the Julia-Kocienski olefination, are also powerful tools for the stereoselective synthesis of alkenes, often favoring the (E)-isomer. wikipedia.orgnih.govalfa-chemistry.comorganicreactions.orgorganic-chemistry.org These reactions involve the coupling of a sulfone with an aldehyde or ketone, followed by a reductive elimination to form the double bond. wikipedia.org

The Nozaki-Hiyama-Kishi (NHK) reaction , a chromium- and nickel-mediated coupling of a vinyl halide with an aldehyde, is another valuable method for the formation of allylic alcohols, which can then be further manipulated to install the alkenyl side chain. jk-sci.comwikipedia.orgchem-station.comorganic-chemistry.orgillinois.edu This reaction is known for its high chemoselectivity and tolerance of various functional groups. wikipedia.orgchem-station.com

Chemical Modifications and Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships of this compound and identify key structural features responsible for its biological activity, the synthesis of various analogues is essential. This involves systematic modifications of the parent molecule and evaluation of the biological effects of these changes.

SAR studies on quinolone derivatives have revealed that modifications at various positions of the quinolone ring and the side chain can significantly impact their antibacterial activity. rsc.orgrsc.orgacs.org For instance, the nature and length of the alkyl or alkenyl chain at the C2 position can influence potency and spectrum of activity. Alterations to the substituents on the carbocyclic ring of the quinolone scaffold, such as the introduction of different functional groups, can also lead to changes in biological properties. The synthesis of a library of this compound derivatives with variations in the side chain length, degree of unsaturation, and substitution patterns on the quinolone core would provide valuable insights into the structural requirements for optimal activity.

Synthesis of N-Oxide Counterparts (HMAQNOs)

The synthesis of N-oxide derivatives of this compound-related structures, specifically 2-heptyl-3-methyl-4(1H)-quinolone N-oxides (HMAQNOs), has been a subject of interest. The introduction of an N-oxide functionality can significantly alter the physicochemical and biological properties of the parent molecule.

One of the primary challenges in the synthesis of N-oxides of quinolone-type compounds is the potential for oxidation at other sites within the molecule. Direct N-oxidation of the parent enamine is often not a viable option due to the highly electron-rich nature of the enamine double bond, which can lead to undesired side reactions and product rearrangements.

To circumvent these challenges, synthetic routes have been developed that introduce the N-oxide at a later stage of the synthesis or utilize precursors that are more amenable to N-oxidation. For instance, a common strategy involves the synthesis of a suitable precursor, followed by a controlled oxidation step to yield the desired N-oxide. While specific synthetic details for HMAQNOs are not extensively detailed in the provided context, general methodologies for the synthesis of related N-oxides often involve the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The reaction conditions, including solvent, temperature, and stoichiometry of the oxidant, are critical parameters that need to be carefully optimized to achieve the desired product in good yield and purity.

The synthesis of chiral N-oxides represents a further layer of complexity, often requiring diastereoselective oxidation of proline derivatives or other chiral precursors to establish the desired stereochemistry. liverpool.ac.uk Such approaches have been explored in the synthesis of functionalized pyrrolidine (B122466) N-oxides and could potentially be adapted for the synthesis of chiral HMAQNOs. liverpool.ac.uk

Introduction of Diverse Alkyl and Methyl Substituents

The systematic introduction of diverse alkyl and methyl substituents onto the this compound scaffold is a key strategy for probing the structure-activity relationships of this class of compounds. By varying the nature and position of these substituents, researchers can gain insights into the structural requirements for biological activity and potentially develop analogues with improved potency or selectivity.

The synthesis of these analogues typically involves the construction of the quinolone core from appropriately substituted precursors. For example, variations in the alkyl chain at the 2-position can be achieved by starting with different fatty acid derivatives in the initial steps of the synthesis. Similarly, modifications to the methyl group at the 3-position or the introduction of substituents on the aromatic ring can be accomplished by employing suitably functionalized building blocks.

Several synthetic methods can be employed for the construction of the quinolone ring system. One common approach is the Conrad-Limpach-Knorr reaction, which involves the condensation of an aniline with a β-ketoester, followed by cyclization at high temperatures. The choice of the aniline and β-ketoester starting materials allows for the introduction of a wide range of substituents on both the aromatic ring and the heterocyclic portion of the molecule.

Another versatile method is the Gould-Jacobs reaction, which utilizes the reaction of an aniline with an ethoxymethylenemalonic ester derivative. This approach also offers considerable flexibility in terms of the substituents that can be incorporated into the final quinolone structure.

The table below summarizes some of the key structural modifications that can be achieved through these synthetic methodologies:

Position of Substitution Type of Substituent Potential Synthetic Precursors
2-positionAlkyl chains of varying length and branchingβ-ketoesters derived from different fatty acids
3-positionMethyl, other small alkyl groupsSubstituted β-ketoesters
Aromatic Ring (Positions 5, 6, 7, 8)Methyl, methoxy, halo, etc.Substituted anilines

The successful synthesis of a library of this compound analogues with diverse alkyl and methyl substituents provides a valuable platform for systematic biological evaluation. By correlating the structural features of these analogues with their biological activities, it is possible to develop a comprehensive understanding of the pharmacophore of this important class of natural products.

Biological Activities and Cellular Mechanisms of Action of Burkholone

In Vitro Cytotoxicity and Apoptosis Induction Studies

Burkholone has been identified as a cytotoxic agent with a notable specificity for cancer cells dependent on the Insulin-Like Growth Factor-I (IGF-I) signaling pathway for their proliferation and survival.

Specificity towards Insulin-Like Growth Factor-I (IGF-I) Dependent Cell Lines (e.g., 32D/GR15 cells)

Initial studies on this compound highlighted its potent cytotoxic activity against cell lines whose growth is dependent on IGF-I. asm.orgnih.gov Research has specifically pointed to its efficacy against 32D/GR15 cells, a murine myeloid cell line engineered to depend on IGF-I for survival and proliferation. The selective action of this compound on these cells suggests that its mechanism of action is intrinsically linked to the IGF-I signaling pathway, a critical mediator of cell growth, differentiation, and apoptosis. asm.orgnih.gov

Mechanistic Investigations of Induced Cell Death Pathways

The cytotoxic effect of this compound is primarily attributed to the induction of apoptosis, or programmed cell death, in susceptible cancer cells. While the precise molecular targets of this compound are still under investigation, its ability to trigger apoptosis in IGF-I-dependent cells suggests an interference with key survival signals mediated by the IGF-I receptor. The apoptotic cascade initiated by this compound likely involves the activation of caspases, a family of proteases central to the execution of programmed cell death. Further research is needed to fully delineate the specific components of the apoptotic pathway that are modulated by this compound.

Antimicrobial Spectrum and Potency

In addition to its cytotoxic properties, this compound and related compounds, such as 4-hydroxy-3-methyl-2-alkenylquinolines (HMAQs), exhibit a wide range of antimicrobial activities against various pathogenic microorganisms.

Antibacterial Activities against Gram-Positive and Gram-Negative Organisms

Studies on HMAQs, which share a structural similarity with this compound, have demonstrated notable antibacterial activity. These compounds generally show low micromolar inhibitory activity against Gram-positive bacteria. asm.org For instance, the HMAQ-7' variant displayed its most potent activity against the Gram-positive bacterium Clavibacter michiganensis. asm.org While specific data on this compound's activity against a comprehensive panel of Gram-negative bacteria is limited, the broader class of compounds to which it belongs shows promise in this area.

Antifungal and Anti-Yeast Activities

The antifungal properties of this class of compounds have also been evaluated. Synthetic HMAQs have shown activity against the pathogenic yeast Cryptococcus neoformans. asm.org However, in the same study, no significant activity was observed against Candida albicans. asm.org The HMAQ-7' compound was also found to be active against the mold Aspergillus niger. asm.org

Biofilm Modulation and Anti-Biofilm Properties of this compound and HMAQs

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, rendering them notoriously resistant to conventional antimicrobial agents. HMAQs, as relatives of this compound, have been investigated for their ability to disrupt these resilient structures.

Research has shown that HMAQs possess significant anti-biofilm properties. asm.orgasm.org For example, the HMAQ-7’ variant has been observed to inhibit the formation of biofilms by several bacterial species, including the opportunistic pathogen Staphylococcus haemolyticus. asm.org Furthermore, it has demonstrated the ability to disrupt the integrity of pre-formed, mature biofilms. asm.org This suggests that these compounds not only prevent the initial stages of biofilm development but can also act on established biofilm communities. The anti-biofilm activity of HMAQs has also been observed against multispecies biofilms derived from saliva, indicating a broad spectrum of action. asm.orgasm.org The mechanisms underlying this anti-biofilm activity are thought to involve the modulation of cellular behaviors such as motility and sporulation in some bacterial species. asm.orgasm.org

Inhibition of Biofilm Biosynthesis in Opportunistic Pathogens (e.g., Staphylococcus haemolyticus)

Research has shown that this compound and structurally similar HMAQs possess a significant ability to inhibit the biosynthesis of biofilms in several bacterial species, including the opportunistic pathogen Staphylococcus haemolyticus. A specific compound, HMAQ-7, which shares the core structure of this compound, has been isolated from Burkholderia contaminans and studied for its biological effects nih.govasm.org. The production of biofilms is a critical virulence factor for many pathogenic bacteria, as it provides a protective matrix against host immune responses and antimicrobial agents. By disrupting the synthesis of this protective layer, this compound can render pathogenic bacteria more susceptible to treatment. The inhibitory effect of HMAQ-7 on biofilm formation is a key aspect of its potential as a lead compound for the development of novel anti-biofilm agents.

Disruption of Biofilm Formation and Stability

Beyond inhibiting the initial biosynthesis of biofilms, this compound and related compounds can also disrupt the formation and stability of existing biofilms nih.govasm.org. This dual action of preventing biofilm establishment and breaking down mature biofilms makes it a compound of significant interest. The ability to disrupt established biofilms is crucial in clinical settings where infections are often associated with persistent biofilms on medical devices and host tissues. The mechanism of this disruption involves interfering with the extracellular polymeric substances (EPS) that form the structural scaffold of the biofilm.

Modulation of Bacterial Motility and Sporulation (e.g., in Bacillus subtilis)

The influence of this compound extends to the modulation of other critical cellular behaviors in bacteria, such as motility and sporulation. Studies on the soil bacterium Bacillus subtilis have demonstrated that HMAQ-7 can alter these processes nih.govasm.org. Motility is essential for bacteria to seek out nutrients and colonize new environments, while sporulation is a survival mechanism employed by some bacteria to withstand harsh environmental conditions. The ability of this compound to modulate these fundamental processes suggests its importance in the complex interspecies dynamics within diverse microbial communities.

Bacterial Species Biological Activity of this compound (HMAQs) Reference
Staphylococcus haemolyticusInhibition of Biofilm Biosynthesis nih.govasm.org
Various SpeciesDisruption of Biofilm Formation and Stability nih.govasm.org
Bacillus subtilisModulation of Motility and Sporulation nih.govasm.org

Role in Interspecies and Intraspecies Microbial Communication

This compound plays a crucial role in the intricate network of microbial communication, both within its own species and with other microorganisms. This communication is often mediated through a process known as quorum sensing.

Quorum Sensing Modulation in Burkholderia Species (e.g., Burkholderia ambifaria)

In Burkholderia species, a well-characterized quorum-sensing system is the CepI/CepR system, which primarily utilizes N-acyl-homoserine lactones (AHLs) as signaling molecules. Research has revealed a significant interplay between the production of this compound (an HMAQ) and the CepI/CepR quorum-sensing circuit in Burkholderia ambifaria nih.gov. Specifically, a mutant strain of B. ambifaria that is deficient in the biosynthesis of HMAQs was found to overproduce the AHL signal molecule, C8-HSL nih.gov. This finding strongly suggests that this compound negatively impacts the CepI/CepR-based quorum sensing system nih.gov.

Furthermore, HMAQs are involved in the autoregulation of their own biosynthesis through the Hmq system in B. ambifaria researchgate.net. This indicates a complex regulatory network where this compound not only influences the primary quorum-sensing system but also controls its own production, allowing the bacterium to fine-tune its chemical communication and secondary metabolite production.

Quorum Sensing System Effect of this compound (HMAQs) Affected Molecule/System Organism Reference
CepI/CepRNegative RegulationC8-HSL (AHL)Burkholderia ambifaria nih.gov
Hmq SystemAutoregulationHMAQ BiosynthesisBurkholderia ambifaria researchgate.net

Ecological Advantages Conferred by this compound Production

The production of this compound provides a significant ecological advantage to the producing Burkholderia species. This advantage is primarily derived from its antimicrobial properties, which enable the bacterium to outcompete other microorganisms in its environment frontiersin.org. The soil, a common habitat for many Burkholderia species, is a highly competitive environment where bacteria vie for limited resources.

Studies on Burkholderia pseudomallei have demonstrated that the production of 2-alkylquinolone derivatives, including compounds structurally related to this compound, is crucial for inhibiting the growth of competing bacteria, particularly those from the phylum Bacteroidota frontiersin.org. Mutants of B. pseudomallei unable to produce these compounds showed a diminished ability to compete with other environmental bacteria frontiersin.org. Moreover, these compounds have been shown to be important for virulence in host infections frontiersin.org. The antifungal activity of HMAQs further broadens the competitive edge of this compound-producing bacteria. By inhibiting the growth of both bacterial and fungal competitors, this compound plays a key role in shaping the microbial community structure and ensuring the survival and proliferation of the producing organism.

Analytical and Detection Methods for Burkholone in Research Contexts

Chromatographic Quantification Techniques for Metabolomics and Bioactivity Assays

Chromatography plays a vital role in separating burkholone from other compounds present in a sample matrix before detection and quantification. This separation is essential for reducing interference and improving the accuracy of the analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and semi-volatile compounds like this compound in complex samples researchgate.netwaters.com. In HPLC, a liquid mobile phase carries the sample through a stationary phase (typically a column packed with small particles). Compounds in the sample interact differently with the stationary phase, leading to their separation based on properties such as polarity or size.

For the analysis of this compound, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) nih.govwaters.com. The elution of compounds is monitored by a detector, and the time it takes for a compound to pass through the column (retention time) is used for identification by comparison to standards waters.com. Quantification in HPLC is typically achieved by measuring the area or height of the peak corresponding to the analyte in the chromatogram researchgate.netksu.edu.sa. This peak area or height is proportional to the concentration of the compound in the injected sample researchgate.netwaters.com. Calibration curves, generated by analyzing standards of known concentrations, are used to determine the amount of this compound in unknown samples researchgate.netksu.edu.safabad.org.tr.

For instance, HPLC has been used to purify HMAQ-7, a compound structurally similar to this compound, from bacterial culture extracts. In one study, HMAQ-7 eluted from a preparatory column at a mobile phase composition of approximately 75:25 acetonitrile:water nih.gov. The purified compound had an off-white to tan color nih.gov.

Gas Chromatography (GC) Analysis

Gas Chromatography (GC) is another chromatographic technique used for the separation and analysis of volatile and semi-volatile compounds waters.comdiva-portal.org. Unlike HPLC, GC uses a gaseous mobile phase to carry the sample through a stationary phase, which is typically a column coated with a liquid or solid material scirp.org. GC is particularly useful for analyzing compounds that can be vaporized without decomposition diva-portal.org.

While this compound itself might be less volatile than typical GC analytes, GC, often coupled with Mass Spectrometry (GC-MS), is a powerful tool for profiling volatile metabolites produced by bacteria, which can be relevant in the context of studying the microbial environment where this compound is found nih.govmdpi.comareeo.ac.ir. Quantification in GC is also based on measuring peak areas or heights and using calibration curves generated from standards diva-portal.org. GC methods are routinely employed for quantitative analysis in various fields, including the analysis of residual solvents in pharmaceuticals scirp.org.

Mass Spectrometry-Based Detection and Profiling

Mass Spectrometry (MS) is a highly sensitive detection technique that is frequently coupled with chromatography (LC or GC) to provide both identification and structural information about analytes. MS measures the mass-to-charge ratio (m/z) of ions, generating a mass spectrum that serves as a "fingerprint" for a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for the detection, identification, and quantification of this compound and related alkylquinolones in complex biological matrices biorxiv.orgresearchgate.netnih.gov. LC-MS/MS combines the separation power of LC with the high sensitivity and specificity of MS/MS.

In LC-MS/MS, compounds separated by LC are introduced into the mass spectrometer, where they are ionized. In MS/MS, a selected precursor ion (the intact molecule with a charge) is fragmented, and the resulting fragment ions are detected. The pattern of fragment ions is highly characteristic of the compound's structure, allowing for confident identification itrcweb.org. LC-MS/MS is widely used for targeted analysis, where specific compounds like this compound are identified and quantified based on their retention time and characteristic precursor and fragment ions itrcweb.org. It is also used for suspect screening and non-target analysis to identify known or unknown compounds in a sample itrcweb.org.

LC-MS/MS has been successfully applied to quantify the production of HMAQs, including this compound (HMAQ-C8:2'), in Burkholderia cepacia complex strains biorxiv.org. An internal standard, such as 5,6,7,8-tetradeutero-4-hydroxy-2-heptylquinoline (HHQ-d4), is often used in LC-MS/MS for quantification to improve accuracy and compensate for variations in sample preparation and instrument performance biorxiv.org. The limit of detection (LOD) for HMAQs by LC/MS in one study was reported as 0.05 mg/L biorxiv.org. LC-MS profiling has also been used in biosynthetic studies to examine the range of alkylquinolone derivatives produced by Burkholderia strains mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS), and more specifically GC-MS/MS, is a standard technique for the analysis of volatile and semi-volatile organic compounds waters.comnih.govmdpi.com. While this compound itself may not be a primary target for GC-MS/MS due to its potential lower volatility compared to typical GC analytes, this method is invaluable for profiling the volatile metabolome of Burkholderia species and their environment nih.govmdpi.comareeo.ac.ir.

GC-MS/MS provides detailed information about the volatile compounds produced by bacteria, which can include signaling molecules or other metabolites that might be present alongside this compound. The technique involves separating volatile compounds by GC, followed by detection and fragmentation in the mass spectrometer for identification and quantification nih.govmdpi.com. GC-MS/MS is capable of identifying and quantifying a wide range of volatile metabolites, such as alcohols, esters, ketones, and organic acids nih.govmdpi.com. Studies have used GC-MS to identify volatile organic compounds (VOCs) produced by various microorganisms, highlighting the method's utility in microbial metabolomics areeo.ac.irnih.govnih.gov.

Development of High-Throughput Screening Assays for this compound and its Bioactive Analogues

The development of high-throughput screening assays for this compound and its bioactive analogues is crucial for identifying compounds with similar or improved biological activities. Given that Burkholderia species have large genomes suggesting a high capacity for secondary metabolism, including compounds like this compound, HTS can be a valuable tool for exploring the diversity of related molecules and their potential applications proquest.com.

Designing an effective HTS assay involves several key steps, including the preparation of samples and compound libraries, establishing a method suitable for laboratory automation, configuring robotic workstations, and implementing robust data acquisition and handling protocols bmglabtech.com. The choice of assay format and detection method is critical and depends on the specific biological target and desired readout nih.govbellbrooklabs.com. Common assay formats include biochemical assays, binding assays, and cell-based assays, utilizing detection methods such as fluorescence intensity, fluorescence polarization, luminescence, and high-content imaging pharmaron.combellbrooklabs.com.

For this compound and its analogues, HTS assays would be designed to detect specific biological activities. For instance, if this compound is known to interact with a particular enzyme or receptor, a biochemical or binding assay could be developed to measure this interaction in a high-throughput format nih.govbellbrooklabs.compromega.com.au. Alternatively, if the interest lies in a cellular effect mediated by this compound, a cell-based assay measuring a relevant phenotypic change could be implemented bellbrooklabs.comnih.gov.

The development process often involves miniaturization of assays to reduce reagent consumption and increase throughput, typically utilizing microplates with 96, 384, or 1536 wells pharmaron.combellbrooklabs.comselvita.com. Quality control parameters, such as Z'-score, Minimum Significant Ratio (MSR), and Coefficient of Variation (CV), are essential to ensure the reliability and reproducibility of the HTS data pharmaron.comselvita.com.

Research findings in the development of HTS assays for natural products and their analogues highlight the importance of robust assay design and data analysis to identify true hits and exclude false positives selvita.comnih.gov. Computational chemistry and cheminformatics play a significant role in processing HTS data, performing statistical analysis, and triaging potential hits based on properties like drug-likeness and the exclusion of problematic structures selvita.comnih.gov.

While specific detailed research findings on the HTS assay development solely for this compound were not extensively available in the search results, the principles and methodologies applied to other natural products and their analogues are directly relevant nih.govnih.gov. For example, studies on screening pyrano[3,2-c]quinoline analogues for anti-inflammatory and anticancer activity involved evaluating cytokine release and cytotoxicity using HTS-compatible methods and determining IC50 values for active compounds nih.gov. This demonstrates the type of data generated in such screening efforts, which can include inhibition percentages and dose-response curves.

The throughput of HTS systems can be substantial, with capabilities ranging from screening tens of thousands to over a million compounds per week, depending on the assay complexity and automation level japsonline.compharmaron.comselvita.comuni-bonn.de. This capacity allows for the screening of large compound libraries, including diverse collections of synthetic molecules, natural product extracts, and libraries of known bioactive compounds or existing drugs pharmaron.comselvita.comnih.gov.

The iterative nature of HTS assay development often requires optimization of various parameters to achieve desired assay performance nih.gov. This can involve adjusting reagent concentrations, incubation times, and detection settings. Experimental design methodologies can be employed to efficiently investigate the impact of multiple parameters simultaneously nih.gov.

Following a primary HTS campaign, potential hits undergo confirmation assays, dose-response analysis, and counter-screening to validate their activity and assess selectivity selvita.com. This multi-step process ensures that the identified hits are genuine and warrant further investigation as potential bioactive analogues of this compound.

While specific data tables directly linked to this compound HTS were not retrieved, the types of data generated in such screens for other compounds typically include:

Percent Inhibition/Activity: Measurement of how effectively a compound modulates the biological target or process at a single concentration.

Dose-Response Data: Measurements of activity across a range of compound concentrations to determine potency (e.g., IC50 or EC50 values).

Z'-scores: A statistical measure of assay quality, indicating the separation between positive and negative controls. A Z'-score of 0.5 or higher is generally considered acceptable for HTS.

An example of how such data might be presented in a research context, based on the types of findings from similar screening efforts, is shown in the hypothetical table below:

CompoundAssay Target/Cell LineConcentration (µM)% Inhibition/ActivityZ'-score
This compound[Specific Target 1]10850.75
Analogue A[Specific Target 1]10920.78
Analogue B[Specific Target 1]10600.70
This compound[Cell Line X]5700.68
Analogue A[Cell Line X]5780.72

Note: This table is illustrative and based on typical data outputs from HTS assays for bioactive compounds and their analogues.

The development and application of HTS assays for this compound and its analogues hold significant promise for identifying novel compounds with desired biological activities, contributing to research in areas where this compound or related molecules show potential.

Future Research Directions and Potential Academic Applications

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

Understanding the biosynthesis of Burkholone and other HMAQs in Burkholderia is a key area for future research. Studies have begun to investigate the genetic basis for HMAQ biosynthesis, identifying operons like hmqABCDEFG which encode the necessary enzymes. frontiersin.orgfrontiersin.org However, the full complement of enzymes involved and the intricate regulatory networks controlling their expression are not yet completely understood. Future research will likely focus on:

Identifying novel enzymes within the biosynthetic pathway, potentially using approaches like comparative genomics and metabolomics across different Burkholderia strains. nih.govwur.nl

Mapping the complex gene regulatory networks that govern this compound production, including the roles of quorum sensing systems and transcription factors. mdpi.comfrontiersin.orgresearchgate.netnih.govnih.govfrontiersin.org Quorum sensing, a cell-to-cell communication system, is known to regulate the production of alkylquinolones in Burkholderia and Pseudomonas species, highlighting the complexity of these networks. frontiersin.orgmdpi.com

Investigating how environmental signals and interspecies interactions influence the activation and repression of this compound biosynthesis genes.

Advanced Synthetic Biology Approaches for Enhanced Production and Structural Diversification

Synthetic biology offers powerful tools to manipulate biological systems for desired outcomes, and this is highly relevant for this compound research. nih.govoecd.orgnih.govunctad.orgplos.org Future directions include:

Engineering Burkholderia strains or heterologous hosts for enhanced and sustainable production of this compound through pathway optimization and metabolic engineering. nih.govnih.gov

Developing synthetic biology platforms to generate structural analogs of this compound with potentially altered or improved biological activities. This could involve combinatorial biosynthesis approaches by modifying biosynthetic genes or introducing genes from other pathways.

Utilizing synthetic biology to create biosensors for detecting this compound or monitoring its production in real-time. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound structure impact its biological effects. nih.govnih.govresearchgate.netuc.pt While some SAR studies on related alkylquinolones and burkholdine analogues have been conducted, comprehensive studies specifically focused on this compound are needed. nih.gov Future research will aim to:

Synthesize a diverse range of this compound analogs with systematic structural variations. nih.gov

Evaluate the biological activities of these analogs in various assays to correlate specific structural features with observed potency and selectivity. This could include examining effects on cell viability, signaling pathways, or interactions with specific biological targets. nih.govnih.gov

Utilize computational methods and modeling to predict the activity of novel this compound derivatives and guide the design of future synthesis efforts.

Exploration of this compound's Role in Burkholderia Ecological Niche Adaptation and Survival

Burkholderia species are known for their diverse ecological roles and ability to adapt to various environments. frontiersin.orgnih.govnih.govresearchgate.net this compound, as a secondary metabolite produced by these bacteria, likely plays a role in their ecological interactions and survival. asm.org Future research will explore:

The specific functions of this compound in Burkholderia's interactions with other microorganisms, including antagonistic or synergistic effects. researchgate.net

How this compound contributes to Burkholderia's adaptation to different environmental conditions, such as nutrient availability, presence of competitors, or host environments. nih.gov

The role of this compound in processes like biofilm formation and swarming motility, which are important for Burkholderia survival and colonization. frontiersin.orgasm.org Studies on related HMAQs have shown antibiofilm properties, suggesting a potential role for this compound in altering bacterial growth morphology and facilitating colonization. asm.org

Development of Novel Research Tools and Probes Based on this compound Structure for Cellular Pathway Investigation

The unique structure and biological activities of this compound make it a potential scaffold for developing research tools. nih.govicr.ac.uknih.govthermofisher.com Future research could focus on:

Creating fluorescent or affinity-tagged this compound probes to visualize its localization within cells and identify its direct molecular targets. nih.govthermofisher.com

Developing this compound-based chemical tools to selectively modulate specific cellular pathways or protein functions. icr.ac.ukthermofisher.com

Utilizing this compound and its analogs as probes to investigate cell signaling cascades and regulatory networks that are influenced by alkylquinolone molecules. nih.gov This could provide insights into fundamental biological processes.

Q & A

Basic Question: What methodologies are employed to confirm the structural identity of Burkholone?

Methodological Answer:
Structural confirmation of this compound involves a multi-step analytical workflow:

Purification : Isolation via chromatographic techniques (e.g., HPLC, TLC) to obtain pure samples.

Spectroscopic Analysis :

  • NMR Spectroscopy : Assign δ values for protons (e.g., δ 32.5 ppm in CDCl₃, δ 17.8 ppm in CD₃CN) and carbons to map substituents and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to determine molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions).

Comparative Literature Review : Cross-referencing with published NMR/X-ray data for related quinolone derivatives .

Computational Validation : Molecular modeling (e.g., DFT calculations) to predict NMR shifts and verify congruence with experimental data .

Basic Question: How is this compound’s bioactivity against Tenacibaculum maritimum quantitatively assessed?

Methodological Answer:
Bioactivity assessment follows standardized microbiological protocols:

In Vitro Assays :

  • Minimum Inhibitory Concentration (MIC) : Serial dilution in broth/agar to determine the lowest this compound concentration inhibiting bacterial growth.
  • Zone of Inhibition : Disk diffusion assays to measure pathogen susceptibility.

Controls : Include positive controls (e.g., commercial antibiotics) and solvent-only negative controls.

Data Interpretation : Statistical analysis (e.g., ANOVA) to validate significance thresholds (p < 0.05) .

Advanced Question: How can researchers resolve contradictions in this compound’s NMR data across solvent systems?

Methodological Answer:
Solvent-induced NMR shifts (e.g., δ 17.8 ppm in CD₃CN vs. δ 32.5 ppm in CDCl₃) require systematic investigation:

Solvent Polarity Effects : Analyze how solvent dielectric constants alter electron distribution and hydrogen bonding.

Variable Temperature (VT-NMR) : Assess temperature-dependent conformational changes.

Computational Solvent Modeling : Use software (e.g., Gaussian, ADF) to simulate solvent interactions and predict δ values .

Cross-Validation : Compare with structurally analogous compounds (e.g., haplocutine F) to identify solvent-sensitive functional groups .

Advanced Question: What experimental design strategies optimize this compound yield in Burkholderia cultures?

Methodological Answer:
Yield optimization requires a factorial approach:

Culture Conditions :

  • Media Composition : Test carbon/nitrogen sources (e.g., glucose vs. glycerol).
  • pH/Temperature Gradients : Identify optimal ranges for secondary metabolite production.

Induction Strategies : Use elicitors (e.g., heavy metals, microbial co-cultures) to stress the organism and upregulate biosynthesis.

Metabolic Engineering : Knockout/overexpression of biosynthetic gene clusters (e.g., polyketide synthases) via CRISPR-Cas4.

Design of Experiments (DOE) : Apply response surface methodology (RSM) to model interactions between variables .

Advanced Question: How can researchers conduct comparative bioactivity studies between this compound and analogs like haplocutine F?

Methodological Answer:

Structural-Activity Relationship (SAR) Analysis :

  • Map functional group differences (e.g., alkyl chain length, substituent positions) using NMR/MS .
  • Perform molecular docking to predict binding affinities to target proteins (e.g., bacterial enzymes).

Bioassay Parallelism :

  • Use identical assay conditions (e.g., MIC protocols, pathogen strains) for direct comparison.
  • Quantify potency ratios (e.g., IC₅₀ values) and assess cytotoxicity in eukaryotic cell lines.

Data Integration : Multivariate analysis (e.g., PCA) to correlate structural features with bioactivity profiles .

Advanced Question: What methodologies address inconsistencies in this compound’s reported ecological roles?

Methodological Answer:

Ecological Metabolomics :

  • Metabolite Profiling : LC-MS/MS to identify this compound in rhizosphere extracts.
  • Microbial Interaction Studies : Co-culture experiments with sympatric species to assess allelopathic effects.

Gene Knockout Validation : Compare wild-type and This compound-biosynthesis-deficient mutants in ecological assays.

Field Studies : Longitudinal sampling to correlate this compound levels with soil health/pathogen suppression metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.